molecular formula C7H4O3S B177510 5-Hydroxy-1,3-benzoxathiol-2-one CAS No. 7735-56-0

5-Hydroxy-1,3-benzoxathiol-2-one

Cat. No. B177510
CAS RN: 7735-56-0
M. Wt: 168.17 g/mol
InChI Key: HDSYJLOFQVPBJM-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H4O3S . It is a key intermediate for the preparation of several 1,3-benzoxathiole derivatives, which have shown interesting biological activities as juvenoids, insecticides, and/or synergists for natural and synthetic insecticides .


Molecular Structure Analysis

5-Hydroxy-1,3-benzoxathiol-2-one contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carbonate (-thio) derivative, and 1 aromatic .


Chemical Reactions Analysis

5-Hydroxy-1,3-benzoxathiol-2-one is involved in the synthesis of several 1,3-benzoxathiole derivatives such as acetals, ethers, sulfonates, esters, etc .


Physical And Chemical Properties Analysis

5-Hydroxy-1,3-benzoxathiol-2-one has a molecular weight of 168.17 g/mol . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 71.8 Ų . The exact mass and monoisotopic mass of the compound are 167.98811516 g/mol .

Scientific Research Applications

  • “5-Hydroxy-1,3-benzoxathiol-2-one” is a chemical compound with the linear formula C7H4O3S . Its CAS Number is 7735-56-0 .
  • It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
  • “6-Hydroxy-1,3-benzoxathiol-2-one” has been used in the synthesis of heterocycle-phosphor esters . These esters have potential antimicrobial activity .
  • The supramolecular structure of “6-Hydroxy-1,3-benzoxathiol-2-one” has been studied .
  • “6-Hydroxy-1,3-benzoxathiol-2-one” has been used in the synthesis of heterocycle-phosphor esters . These esters have potential antimicrobial activity .
  • The supramolecular structure of “6-Hydroxy-1,3-benzoxathiol-2-one” has been studied .

Future Directions

5-Hydroxy-1,3-benzoxathiol-2-one is a key intermediate for the preparation of several 1,3-benzoxathiole derivatives, which have shown interesting biological activities as juvenoids, insecticides, and/or synergists for natural and synthetic insecticides . This suggests potential future directions in the development of new insecticides and related compounds.

properties

IUPAC Name

5-hydroxy-1,3-benzoxathiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSYJLOFQVPBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228075
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1,3-benzoxathiol-2-one

CAS RN

7735-56-0
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzoxathiol-2-one, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
13
Citations
PTS Lau, M Kestner - The Journal of Organic Chemistry, 1968 - ACS Publications
A wide variety of 5-hydroxy-l, 3-benzoxathiol-2-ones were prepared in excellent yields by a one-step synthesis from readily available quiñonesand thiourea. Depending on the nature of …
Number of citations: 43 pubs.acs.org
E Tret'yakova, O Flekhter, F Galin… - Russian journal of …, 2005 - search.ebscohost.com
Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid Page 1 Russian Journal of Organic Chemistry, Vol. 41 …
Number of citations: 6 search.ebscohost.com
MT Konieczny, W Konieczny, S Wolniewicz, K Wierzba… - Tetrahedron, 2005 - Elsevier
A convenient synthesis of 4,7-dihydroxythioaurone derivatives by a one pot reaction of benzaldehydes with 4-acetyl-2-oxo-benz[1,3]oxathioles and piperidine acetate in DMSO is …
Number of citations: 26 www.sciencedirect.com
WT Vellasco, C RB Gomes… - Mini-Reviews in …, 2011 - ingentaconnect.com
Benzoxathiolones and its derivatives are important pharmacophores with diversified pharmacological activities like antibacterial, antimycotic, antioxidant and anti-inflammatory. These …
Number of citations: 17 www.ingentaconnect.com
JR Pilbrow, TD Smith, AD Toy - Australian Journal of Chemistry, 1970 - CSIRO Publishing
Electron spin resonance measurements have been made on the copper(II) chelates of o-methylmercaptobenzoic acid, S-carboxydiethyldithiocarbamic acid, thiazolidine-4-carboxylic …
Number of citations: 2 www.publish.csiro.au
VN Povalishev, GI Polozov, OI Shadyro - Bioorganic & medicinal chemistry …, 2006 - Elsevier
Effects of α-tocopherol, PMC, and a number of the respective sulfur-containing analogues on reactions involving various organic radicals were studied. The test compounds were found …
Number of citations: 29 www.sciencedirect.com
RLN Harris, LT Oswald - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Dithiocarbamic acids readily add to p-benzoquinone under carefully controlled conditions to give 2,5-dihydroxyphenyl dithiocarbamates (5a-f) in good yield. Oxidation of these esters …
Number of citations: 20 www.publish.csiro.au
RS Egan, J Tadanier, DL Garmaise… - The Journal of Organic …, 1968 - ACS Publications
The reaction of N-methyl-p-dimethylaminothiobenzamide (3) with a number of-halo ketones and one a-halo-aldehyde gave stable 4-hydroxythiazolinium salts (4) which could be …
Number of citations: 40 pubs.acs.org
FM Younis - College Of Basic Education Research Journal, 2011 - mosuljournals.com
A number of chalcones were prepared by condensing of acetyl arene with 6-formyl-5-methoxy-1, 3-benzoxathiol under acidic conditions. Base-catalyzed Claisen-Schmidt condensation …
Number of citations: 2 www.mosuljournals.com
M Yoshifuji, S Kawasaki - researchgate.net
The photooxidation of 10-thioxoanthracen-9 (10H)-one (5, R'= H) or its 2-methyl-substituted derivative (5, R'= Me) in chloroform under aerobic conditions is reported to produce the …
Number of citations: 0 www.researchgate.net

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